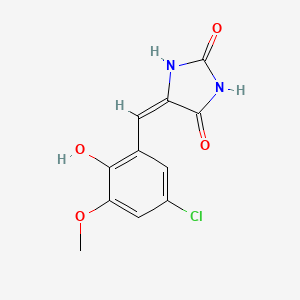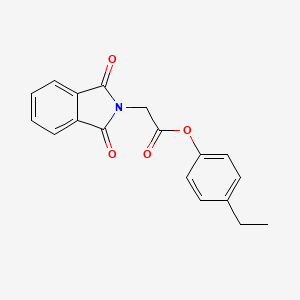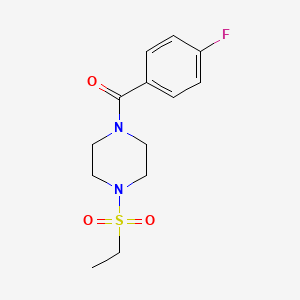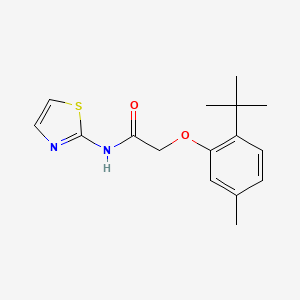
5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves several key steps, including acylation and condensation reactions. One method detailed involves the direct acylation of alkali metal salts of arylidene derivatives with specific acyl chlorides to yield a series of 5-(arylidene)-2,4-thiazolidinediones, showcasing the versatility and reactivity of the imidazolidinedione ring system (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as X-ray crystallography, revealing that the imidazole ring and substituent groups can adopt nearly coplanar arrangements. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
The reactivity of 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione and its derivatives includes participating in various chemical reactions that are foundational in synthesizing more complex molecules. These reactions are influenced by the compound's functional groups, which can undergo transformations such as nucleophilic substitutions and additions (Patel, Shah, Trivedi, & Vyas, 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined by the compound's molecular geometry and intermolecular forces. The presence of hydroxy and methoxy groups can significantly influence these properties by affecting hydrogen bonding and molecular polarity (Hu & Chen, 2015).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various reagents are crucial for the compound's applications in chemical synthesis and potential biological activities. The electronic structure and distribution of electron density within the molecule play a significant role in determining these properties, with functional groups like the chloro, hydroxy, and methoxy moieties impacting the compound's overall chemical behavior (Samala et al., 2014).
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties
- A study by Sherif et al. (2013) synthesized derivatives including thiazole and 2-thioxoimidazolidinone, which showed notable antibacterial and anticancer activities. These compounds were prepared via cyclization involving substituted methoxybenzylidene components, indicative of the versatility and potential biomedical applications of such chemical structures (Sherif, Eldeen, & Helal, 2013).
Synthesis and Characterization of Derivatives
- Research by Khalifa et al. (2015) focused on synthesizing new series of derivatives involving S-alkylation and a three-component Mannich reaction. These derivatives were characterized by various spectroscopic methods, underscoring the compound's adaptability in creating pharmacologically relevant molecules (Khalifa, Al-Omar, Mohamed, & El-serwy, 2015).
Structural and Catalytic Applications
- A study by Ebrahimipour et al. (2018) synthesized a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex. This complex demonstrated catalytic activities beneficial for synthesizing certain organic compounds, highlighting the structural and functional diversity achievable with such derivatives (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Antitubercular Mechanism Investigation
- Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione to establish structure-activity relationships and mechanisms of action against Mycobacterium tuberculosis. This research provides insights into the antitubercular potential of such compounds and their mechanism of action (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Propiedades
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-18-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSQDNXBVYJTF-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-chlorophenyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-2-furamide](/img/structure/B5590725.png)

![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)

![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)


![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)
![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)